molecular formula C36H31N3O B406641 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine CAS No. 332020-03-8

4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine

Cat. No.: B406641
CAS No.: 332020-03-8
M. Wt: 521.6g/mol
InChI Key: OWENHHUONHFXEB-UHFFFAOYSA-N
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Description

4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine is a complex organic compound featuring a morpholine ring attached to a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivatives can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . These reactions typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions to modify the quinoline core, followed by functionalization to introduce the morpholine ring .

Chemical Reactions Analysis

Types of Reactions

4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine involves interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[6-methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N3O/c1-24-13-15-31-29(21-24)28(26-9-5-3-6-10-26)23-33(37-31)35-34(27-11-7-4-8-12-27)30-22-25(2)14-16-32(30)38-36(35)39-17-19-40-20-18-39/h3-16,21-23H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWENHHUONHFXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)C)N=C4N6CCOCC6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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